2,4-dichloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
2,4-dichloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for scientific research and pharmaceutical development.
Mechanism of Action
Target of Action
The primary target of the compound 2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within certain cells .
Biochemical Pathways
The compound 2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell death . This is particularly effective in cancer cells, which often have dysregulated cell cycles .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 2,4-dichloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is the significant inhibition of the growth of certain cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
The synthesis of 2,4-dichloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This is achieved through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the benzohydrazide moiety: This step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance reaction efficiency .
Chemical Reactions Analysis
2,4-dichloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, using nucleophiles such as amines or thiols.
These reactions are typically carried out under controlled conditions, with specific reagents and solvents chosen to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has shown promising activity against various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: The compound’s antiviral and antimicrobial properties have been explored for the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2,4-dichloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: The parent compound, which serves as the core structure for many derivatives.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A similar compound with a triazole ring fused to the pyrimidine core, known for its CDK2 inhibitory activity.
Thioglycoside derivatives: Compounds with a thioglycoside moiety attached to the pyrazolo[3,4-d]pyrimidine core, exhibiting potent anticancer activity.
The uniqueness of 2,4-dichloro-N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide lies in its specific substitution pattern and the presence of the benzohydrazide moiety, which contribute to its distinct biological activities.
Properties
IUPAC Name |
2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-5-13(6-3-11)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)14-7-4-12(20)8-16(14)21/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALQLHTROYUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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